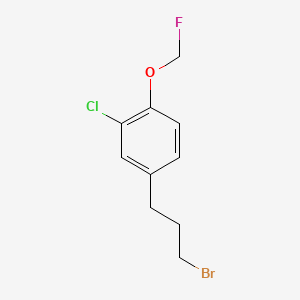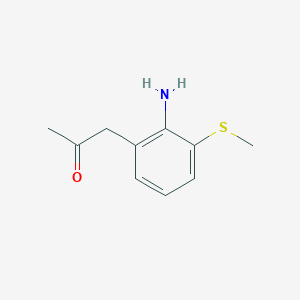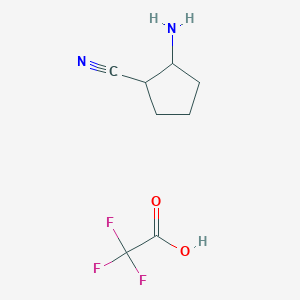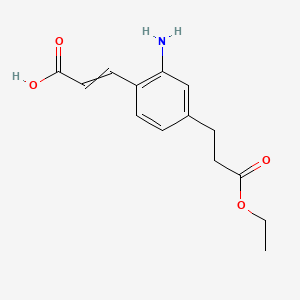![molecular formula C15H16O5 B14060774 Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is a complex organic compound with a unique structure that includes a benzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate typically involves multiple steps. One common method starts with the preparation of the benzoannulene core, followed by functionalization to introduce the methoxy and oxo groups. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-methoxy-1-oxoindan-4-carboxylate
- 6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is unique due to its specific benzoannulene core and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)-2-oxoacetate |
InChI |
InChI=1S/C15H16O5/c1-19-10-6-7-11-9(8-10)4-3-5-12(13(11)16)14(17)15(18)20-2/h6-8,12H,3-5H2,1-2H3 |
Clé InChI |
VLMOWJRJOLAEDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(CCC2)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


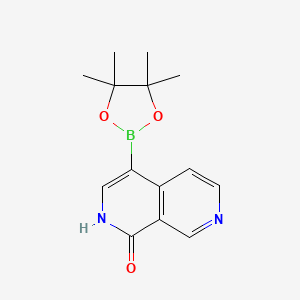
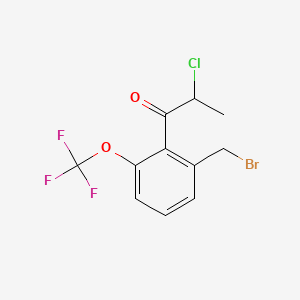
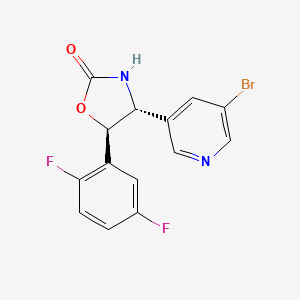
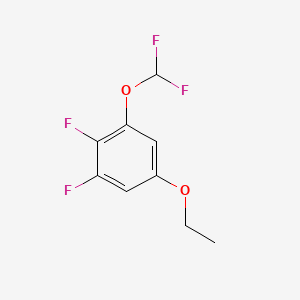
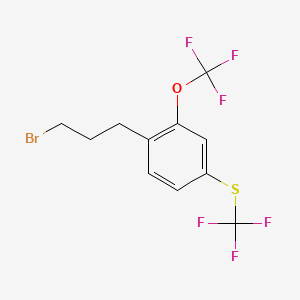


![Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)](/img/structure/B14060740.png)
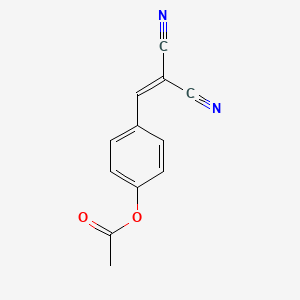
![Phenol, 4-[2-(3-bromophenyl)diazenyl]-](/img/structure/B14060750.png)
